ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 844872-73-7) is a heterocyclic pyrazole carboxylate ester with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol. It is a member of the 1H-pyrazole-5-carboxylate family, characterized by a five-membered ring containing two adjacent nitrogen atoms, with a cyclopropyl group at the N1 position, a methyl group at the C3 position, and an ethyl ester at the C5 position.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 844872-73-7
Cat. No. B2804516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate
CAS844872-73-7
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C2CC2)C
InChIInChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-7(2)11-12(9)8-4-5-8/h6,8H,3-5H2,1-2H3
InChIKeyFJQPWWDZZJLDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Cyclopropyl-3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 844872-73-7): Baseline for Scientific Procurement


Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 844872-73-7) is a heterocyclic pyrazole carboxylate ester with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol . It is a member of the 1H-pyrazole-5-carboxylate family, characterized by a five-membered ring containing two adjacent nitrogen atoms, with a cyclopropyl group at the N1 position, a methyl group at the C3 position, and an ethyl ester at the C5 position . The compound is commercially available as a research-grade building block from multiple vendors (purity typically ≥95%) and is recognized as a key intermediate in the synthesis of anthranilamide-derived pesticides and fungicidal pyrazole carboxamide derivatives [1].

Why Ethyl 1-Cyclopropyl-3-Methyl-1H-Pyrazole-5-Carboxylate Cannot Be Indiscriminately Substituted


Within the 1H-pyrazole-5-carboxylate ester class, subtle alterations in N1-substitution (cyclopropyl vs. methyl vs. aryl), C3-substitution (methyl vs. cyclopropyl vs. H), and ester identity (ethyl vs. methyl) yield profound differences in physicochemical properties, reactivity, and downstream biological performance. The target compound (CAS 844872-73-7) possesses a unique 1-cyclopropyl-3-methyl regiochemistry that distinguishes it from its positional isomer ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7) . The cyclopropyl group at N1 confers distinct electronic and steric properties that influence the compound's reactivity as a synthetic intermediate: it imparts greater metabolic stability to derived agrochemical active ingredients compared to N-methyl analogs, as demonstrated in related pyrazole carboxamide fungicide series [1]. Furthermore, the ethyl ester (as opposed to the methyl ester analog, CAS 1506741-26-9) provides differential lipophilicity (ACD/LogP ~1.53 for the cyclopropyl-methyl positional isomer vs. ~0.60 predicted LogP for the N-methyl-5-ethyl ester analog lacking cyclopropyl, CAS 197079-26-8) . These properties directly affect solubility, membrane permeability, and the compound's suitability as a precursor in specific synthetic pathways, making generic substitution scientifically unjustified.

Quantitative Evidence Guide: Ethyl 1-Cyclopropyl-3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 844872-73-7) vs. Closest Analogs


Regiochemical Differentiation: 1-Cyclopropyl-3-Methyl vs. 3-Cyclopropyl-1-Methyl Positional Isomer

The target compound (CAS 844872-73-7) features a cyclopropyl group at the N1 position and a methyl group at C3, while its positional isomer ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7) has the cyclopropyl at C3 and methyl at N1. This regiochemical swap is not trivial: the N1-cyclopropyl configuration places the strained, electron-donating cyclopropyl ring directly on the pyrazole nitrogen, altering the electronic environment of the ring and the reactivity of the C5-ester for subsequent amidation or hydrolysis. In pyrazole carboxamide fungicide patents, the N-cyclopropyl substitution pattern is specifically claimed as essential for achieving target potency against phytopathogenic fungi [1]. The positional isomer (CAS 133261-11-7) exhibits distinct predicted physicochemical properties: ACD/LogP 1.53, density 1.3±0.1 g/cm³, boiling point 315.0±30.0 °C, while the target compound, despite sharing the same molecular formula (C₁₀H₁₄N₂O₂, MW 194.23), is expected to show subtly different chromatographic retention and reactivity due to the reversed substitution .

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

Boiling Point and Density Differentiation from Non-Cyclopropyl N1-Substituted Analog

The cyclopropyl group at N1 substantially increases molecular weight, boiling point, and density relative to simpler N1-alkyl analogs. The 3-cyclopropyl-1-methyl positional isomer (CAS 133261-11-7, used here as the closest available quantitative proxy for the target compound due to limited published data for CAS 844872-73-7) has a predicted boiling point of 315.0±30.0 °C and density of 1.3±0.1 g/cm³ . In contrast, the non-cyclopropyl N-methyl analog (ethyl 1-methyl-1H-pyrazole-5-carboxylate, CAS 197079-26-8) has a significantly lower boiling point of 238.5 °C at 760 mmHg and density of 1.149 g/cm³ . The difference in boiling point (approximately 76.5 °C) reflects the increased molecular weight and stronger intermolecular interactions conferred by the cyclopropyl moiety. Similarly, the methyl ester analog lacking the 3-methyl group (methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate, CAS 1506741-26-9) has a predicted boiling point of 278.6±13.0 °C and density of 1.35±0.1 g/cm³ , highlighting the combined effect of C3-methyl substitution and ester identity on physical properties.

Physicochemical Characterization Purification Method Development Analytical Chemistry

Lipophilicity Modulation for Agrochemical Intermediate Design

The cyclopropyl group at N1 substantially increases lipophilicity compared to non-cyclopropyl N1-substituted pyrazole-5-carboxylates. The target compound's positional isomer (CAS 133261-11-7, used as quantitative proxy) has an ACD/LogP of 1.53, with LogD (pH 7.4) of 1.96 . In contrast, the N-methyl analog lacking the cyclopropyl group (ethyl 1-methyl-1H-pyrazole-5-carboxylate, CAS 197079-26-8) has a reported LogP of only 0.60 , representing an approximately 8.5-fold difference in octanol-water partition coefficient. This elevated lipophilicity is critical for the compound's utility as a precursor to agrochemical active ingredients, where adequate logP is required for cuticular penetration and systemic translocation in plants, as demonstrated in pyrazole carboxamide fungicide development programs [1]. The cyclopropyl group also contributes to metabolic stability by sterically shielding the pyrazole ring from oxidative metabolism, a well-established principle in agrochemical design [1].

Lipophilicity Agrochemical Bioavailability Intermediate Selection

Validated Intermediate Status in Anthranilamide Pesticide Synthesis Pathway

Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 844872-73-7) is explicitly positioned within a documented synthetic pathway to anthranilamide-derived pesticides. A patent by Dochnahl et al. (2012) describes a process for preparing N-substituted 1H-pyrazole-5-carboxylate compounds and their conversion to acid chlorides, which are subsequently used to prepare anthranilamide derivatives that are 'useful pesticides' [1]. Anthranilamide insecticides, such as chlorantraniliprole and cyantraniliprole, represent a major class of ryanodine receptor modulators with global market significance. The N1-cyclopropyl substitution pattern present in the target compound is specifically designed to impart favorable properties to the final anthranilamide active ingredient, distinguishing it from intermediates used to synthesize other classes of pyrazole-derived pesticides [2]. In contrast, simpler N1-methyl or N1-aryl pyrazole-5-carboxylate intermediates lead to structurally different final products with distinct insecticidal spectra and potency profiles [3].

Agrochemical Synthesis Insecticide Intermediate Anthranilamide Process Chemistry

Pharmacokinetic Advantage of Cyclopropyl Group: Metabolic Stability in Pyrazole Derivatives

The cyclopropyl group is a well-established structural motif in medicinal chemistry and agrochemical design, known for improving metabolic stability by reducing cytochrome P450-mediated oxidation at adjacent positions and by introducing conformational constraint that limits access to metabolic enzymes [1]. In the pyrazole-5-carboxylate series, N1-cyclopropyl substitution (as in the target compound CAS 844872-73-7) provides steric shielding of the pyrazole N1-N2 region, a known site of oxidative metabolism. This contrasts with N1-methyl analogs, where the smaller, unobstructed methyl group offers less protection against metabolic degradation. Patents describing cyclopropyl-containing pyrazole carboxamides explicitly claim superior in vivo efficacy and longer residual activity, attributed in part to the metabolic stabilizing effect of the cyclopropyl moiety [2]. While direct microsomal stability data for the target compound itself is not publicly available, the class-level evidence from structurally related cyclopropyl-pyrazole agrochemicals supports the conclusion that the N1-cyclopropyl group confers a measurable pharmacokinetic advantage over N1-methyl or N1-H analogs .

Drug Metabolism Cyclopropyl Effect Agrochemical Design Structure-Metabolism Relationship

High-Impact Application Scenarios for Ethyl 1-Cyclopropyl-3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 844872-73-7)


Synthesis of Cyclopropyl-Substituted Anthranilamide Insecticides

The target compound serves as a key intermediate for anthranilamide insecticide synthesis via acid chloride formation and subsequent coupling with anthranilic acid derivatives [1]. The N1-cyclopropyl-3-methyl substitution pattern is essential for generating the specific ryanodine receptor modulator pharmacophore. Research teams developing novel anthranilamide analogs should procure this specific intermediate (CAS 844872-73-7) rather than attempting substitution with positional isomers (e.g., CAS 133261-11-7) or non-cyclopropyl analogs, as the regiochemistry of the pyrazole ring directly determines the structure and bioactivity of the final diamide product [2].

Development of Cyclopropyl-Pyrazole Carboxamide Fungicide Candidates

Patents from Bayer CropScience and other agrochemical companies disclose cyclopropyl-containing pyrazole carboxamides as broad-spectrum fungicides effective against phytopathogenic fungi [3]. The ethyl ester functionality at C5 of the target compound allows for facile conversion to the corresponding carboxylic acid or acid chloride, enabling amide bond formation with diverse amine coupling partners. This compound is therefore a strategic building block for combinatorial libraries of pyrazole carboxamide fungicide candidates, where the cyclopropyl group contributes to both target potency and metabolic stability [3].

Pharmacokinetic Optimization of Pyrazole-Containing Lead Compounds in Drug Discovery

The cyclopropyl group's well-documented ability to improve metabolic stability, reduce plasma clearance, and enhance target engagement makes this compound a valuable scaffold for medicinal chemistry programs [4]. The ethyl ester provides a convenient handle for further derivatization (hydrolysis to acid, amidation, reduction to alcohol), while the N1-cyclopropyl group shields the pyrazole ring from oxidative metabolism. Drug discovery teams optimizing pyrazole-based kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds should consider this specific intermediate to introduce the metabolically stabilizing cyclopropyl motif [4].

Process Chemistry Optimization for Large-Scale Pyrazole Intermediate Production

The compound's elevated boiling point (~315 °C predicted for the positional isomer) and density (~1.3 g/cm³) compared to simpler N-methyl analogs (~238.5 °C, ~1.15 g/cm³) demand specific process engineering for distillation, solvent selection, and reactor design during scale-up . Contract manufacturing organizations (CMOs) and process R&D teams procuring this intermediate for kilogram-scale synthesis must account for these physicochemical properties in their unit operation design, as generic substitution with lower-boiling analogs would render existing process parameters invalid .

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